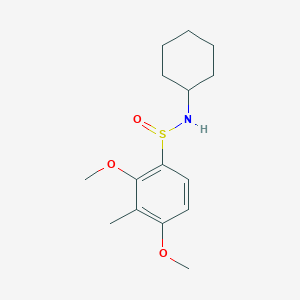

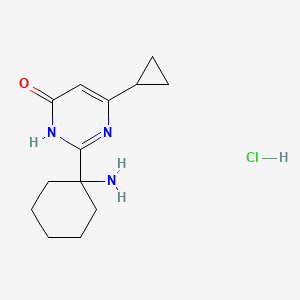

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide, also known as CYM-5442, is a sulfonamide compound that has been widely used in scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a key role in pain sensation, inflammation, and thermoregulation.

Applications De Recherche Scientifique

Antioxidant Activity

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative damage to cells and tissues. Researchers have explored its ability to scavenge free radicals and protect against oxidative stress .

Antibacterial Properties

This compound has shown promise as an antibacterial agent. In vitro studies have evaluated its effectiveness against both gram-positive and gram-negative bacteria. By inhibiting bacterial growth, it could find applications in pharmaceuticals, healthcare, and hygiene products .

Metal Chelation

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide exhibits metal chelating activity. Chelation involves binding metal ions, which can be beneficial in various contexts, including environmental remediation, industrial processes, and medical treatments .

Drug Discovery

Amide derivatives, including this compound, are essential in drug discovery. Their diverse chemical structures allow for modifications that can lead to novel pharmaceutical agents. Researchers explore their potential as anti-inflammatory, analgesic, and anti-tumor drugs .

Industrial Applications

Amides find use in industrial sectors such as plastics, rubber, paper, and agriculture. N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide may contribute to these fields due to its stability and reactivity .

Organic Synthesis

Amides serve as building blocks in organic synthesis. Researchers can utilize this compound to create more complex molecules, contributing to the development of new materials, catalysts, and intermediates .

Propriétés

IUPAC Name |

N-cyclohexyl-2,4-dimethoxy-3-methylbenzenesulfinamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-11-13(18-2)9-10-14(15(11)19-3)20(17)16-12-7-5-4-6-8-12/h9-10,12,16H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXZLNVIUTZQAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)S(=O)NC2CCCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2386194.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2386198.png)

![N-(4-fluorobenzyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386204.png)

![N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386205.png)

![N-(2,2-dimethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2386206.png)

![Methyl 1-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2386209.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2386211.png)